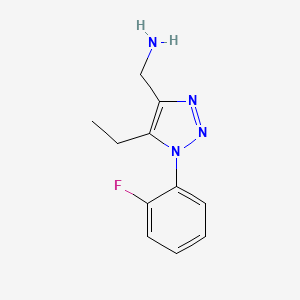
(5-éthyl-1-(2-fluorophényl)-1H-1,2,3-triazol-4-yl)méthanamine
Vue d'ensemble
Description
(5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C11H13FN4 and its molecular weight is 220.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antivirales
Les triazoles, y compris le composé en question, ont été étudiés pour leur potentiel en tant qu'agents antiviraux. La similarité structurelle des triazoles avec les dérivés d'indole, qui ont montré une activité inhibitrice contre les virus de la grippe A et de la Coxsackie B4, suggère que “[5-éthyl-1-(2-fluorophényl)triazol-4-yl]méthanamine” pourrait être exploré pour ses propriétés antivirales .
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés d'indole, qui partagent une structure aromatique commune avec les triazoles, indiquent que notre composé peut également posséder des capacités anti-inflammatoires. Cela pourrait être particulièrement utile dans le développement de nouveaux traitements pour les maladies inflammatoires chroniques .
Applications anticancéreuses
Les dérivés d'indole ont été associés à des activités anticancéreuses. Compte tenu des similitudes structurelles, “[5-éthyl-1-(2-fluorophényl)triazol-4-yl]méthanamine” pourrait être un candidat pour la synthèse de nouveaux médicaments anticancéreux, offrant potentiellement une forte affinité à plusieurs récepteurs impliqués dans la progression du cancer .
Applications anti-VIH
Les composés aromatiques bioactifs contenant le noyau indole ont montré des activités anti-VIH. Par extension, les dérivés de triazole comme “[5-éthyl-1-(2-fluorophényl)triazol-4-yl]méthanamine” pourraient être étudiés pour leur utilisation potentielle dans des stratégies de traitement du VIH .
Applications antioxydantes
Les dérivés d'indole sont connus pour leurs propriétés antioxydantes, qui sont cruciales pour lutter contre le stress oxydatif dans les cellules. Le composé triazole pourrait être étudié pour son efficacité à protéger les cellules des dommages oxydatifs, qui sont un facteur dans de nombreuses maladies .
Applications antimicrobiennes
L'activité antimicrobienne des dérivés d'indole suggère que les composés triazole, y compris “[5-éthyl-1-(2-fluorophényl)triazol-4-yl]méthanamine”, pourraient être efficaces contre une gamme de pathogènes microbiens, offrant une nouvelle voie pour le développement d'antibiotiques .
Applications antituberculeuses
Compte tenu du large éventail d'activités biologiques des dérivés d'indole, y compris les effets antituberculeux, il existe un potentiel pour les composés triazole d'être utilisés dans le traitement de la tuberculose, une maladie causée par Mycobacterium tuberculosis .
Applications antidiabétiques
Les dérivés d'indole ont montré des activités antidiabétiques, ce qui pourrait impliquer des possibilités thérapeutiques similaires pour les composés triazole. La recherche sur “[5-éthyl-1-(2-fluorophényl)triazol-4-yl]méthanamine” peut contribuer à de nouvelles approches dans la gestion du diabète .
Propriétés
IUPAC Name |
[5-ethyl-1-(2-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c1-2-10-9(7-13)14-15-16(10)11-6-4-3-5-8(11)12/h3-6H,2,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQHIKVAQLPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


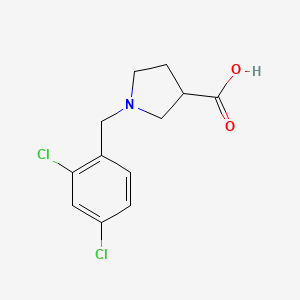
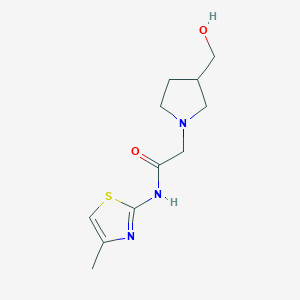
![2-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491626.png)
![4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1491629.png)
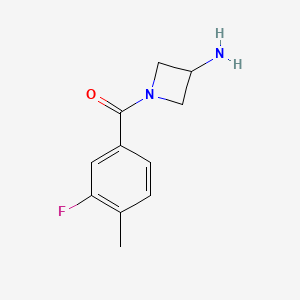

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491635.png)

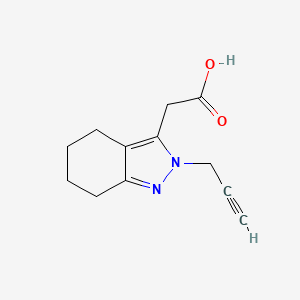
![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491638.png)
![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491640.png)
![6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491643.png)
![1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491645.png)
![3-(Pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491647.png)
